(2E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxyphenyl)acrylamide
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Overview
Description
Scientific Research Applications
Corrosion Inhibition
One application is in the field of corrosion inhibition. For example, derivatives of acrylamide have been studied for their efficacy as corrosion inhibitors for copper in nitric acid solutions. The study demonstrates that certain acrylamide derivatives can significantly reduce the corrosion rate of copper, suggesting potential industrial applications in protecting metal surfaces from acidic corrosion. The compounds were characterized using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1HNMR), and mass spectroscopy (MS), with their corrosion inhibition properties evaluated through various chemical and electrochemical methods (Abu-Rayyan et al., 2022).
Optical Properties
Another application is related to their optical properties. Acrylamide derivatives have been shown to exhibit different optical properties based on their stacking modes, which can impact their luminescence and fluorescence. This property is significant for materials science, where these compounds could be used in the development of new optical materials or sensors. One study synthesized three structurally simple 3-aryl-2-cyano acrylamide derivatives and explored their luminescence behaviors, highlighting the role of molecular interactions and stacking modes in their optical responses (Song et al., 2015).
Herbicidal Activity
Additionally, acrylamide derivatives have been investigated for their potential as herbicides. A study on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates revealed these compounds exhibit promising herbicidal activities, potentially offering a new class of herbicides for agricultural use. The research underscores the importance of specific groups at the 3-position of acrylate for high herbicidal activity (Wang et al., 2004).
Protein Interaction Studies
Acrylamide is also utilized in biochemistry for studying protein interactions. Its quenching ability of tryptophanyl fluorescence in proteins is employed to investigate the exposure and dynamics of tryptophan residues, aiding in understanding protein structure and interactions (Eftink & Ghiron, 1976).
Insecticidal Agents
Research on acrylamide derivatives also extends to their use as insecticidal agents. N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have been synthesized and shown to possess significant insecticidal efficacy against certain pests, suggesting potential applications in pest control strategies (Rashid et al., 2021).
Safety and Hazards
properties
IUPAC Name |
(E)-N-(2-chlorophenyl)-2-cyano-3-(3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-14-6-4-5-12(10-14)9-13(11-19)17(21)20-16-8-3-2-7-15(16)18/h2-10H,1H3,(H,20,21)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARQGWXOAPEXOI-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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